

A Comprehensive Guide to the Spectral Analysis of Undecyl Acrylate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Undecyl acrylate

CAS No.: 20690-61-3

Cat. No.: B1607107

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Introduction to Undecyl Acrylate

Undecyl acrylate, with the IUPAC name undecyl prop-2-enoate and CAS number 20690-61-3, is an ester of acrylic acid and undecyl alcohol.[1] Its structure, featuring a long hydrophobic alkyl chain and a reactive acrylate moiety, imparts unique properties to the polymers derived from it. Accurate spectral characterization is paramount for quality control, reaction monitoring, and understanding the physicochemical properties of **undecyl acrylate** and its derivatives.

This guide will delve into the core analytical techniques used for the structural elucidation of **undecyl acrylate**: Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Atom Numbering

To facilitate a clear understanding of the spectral data, the following numbering scheme for the carbon and hydrogen atoms of **undecyl acrylate** will be used throughout this guide.

Caption: Molecular structure of **undecyl acrylate** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **undecyl acrylate** is characterized by distinct signals corresponding to the vinyl protons of the acrylate group and the protons of the undecyl chain.

Predicted ¹H NMR Spectral Data (300 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~6.40	dd	1H	H-2 (trans to C=O)
~6.12	dd	1H	H-2 (cis to C=O)
~5.81	dd	1H	H-1
~4.15	t	2H	H-4
~1.65	p	2H	H-5
~1.26	m	16H	H-6 to H-13
~0.88	t	3H	H-14

Interpretation of the ¹H NMR Spectrum:

- Vinyl Protons (H-1, H-2): The three protons of the acrylate group appear in the downfield region of the spectrum (δ 5.8-6.4 ppm) due to the deshielding effect of the double bond and the carbonyl group. They exhibit complex splitting patterns (doublet of doublets, dd) due to geminal and cis/trans couplings.
- Methylene Protons adjacent to Oxygen (H-4): The two protons on the carbon adjacent to the ester oxygen (C-4) are deshielded and appear as a triplet around δ 4.15 ppm.

- Alkyl Chain Protons (H-5 to H-13): The methylene protons of the long alkyl chain (C-5 to C-13) are shielded and resonate as a broad multiplet around δ 1.26 ppm.
- Terminal Methyl Protons (H-14): The three protons of the terminal methyl group (C-14) are the most shielded and appear as a triplet around δ 0.88 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data (75 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~166.0	C-3 (C=O)
~130.5	C-1 (=CH ₂)
~128.5	C-2 (=CH)
~64.5	C-4 (-O-CH ₂ -)
~31.9	C-12
~29.6	C-6, C-7, C-8, C-9, C-10, C-11
~28.6	C-5
~25.9	C-13
~22.7	C-14 (-CH ₃)
~14.1	Not assigned

Interpretation of the ¹³C NMR Spectrum:

- Carbonyl Carbon (C-3): The carbon of the carbonyl group is significantly deshielded and appears at the lowest field, around δ 166.0 ppm.^[2]
- Olefinic Carbons (C-1, C-2): The two carbons of the double bond resonate in the region of δ 128-131 ppm.^[2]

- Ester-linked Methylene Carbon (C-4): The carbon atom bonded to the ester oxygen appears around δ 64.5 ppm.
- Alkyl Chain Carbons (C-5 to C-14): The carbons of the undecyl chain appear in the upfield region of the spectrum (δ 14-32 ppm), with some overlap in the signals for the central methylene groups.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted FTIR Spectral Data (Neat)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2925, ~2855	Strong	C-H stretching (alkyl)
~1725	Strong	C=O stretching (ester)
~1635	Medium	C=C stretching (alkene)
~1465	Medium	C-H bending (alkyl)
~1180	Strong	C-O stretching (ester)

Interpretation of the IR Spectrum:

- C-H Stretching: The strong absorptions around 2925 cm⁻¹ and 2855 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the long alkyl chain.
- C=O Stretching: A very strong and sharp peak around 1725 cm⁻¹ is the most prominent feature of the spectrum and is indicative of the carbonyl (C=O) group of the ester.[4]
- C=C Stretching: The absorption of medium intensity around 1635 cm⁻¹ corresponds to the stretching vibration of the carbon-carbon double bond of the acrylate moiety.[4]

- C-O Stretching: The strong absorption band around 1180 cm^{-1} is attributed to the stretching vibration of the C-O single bond of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

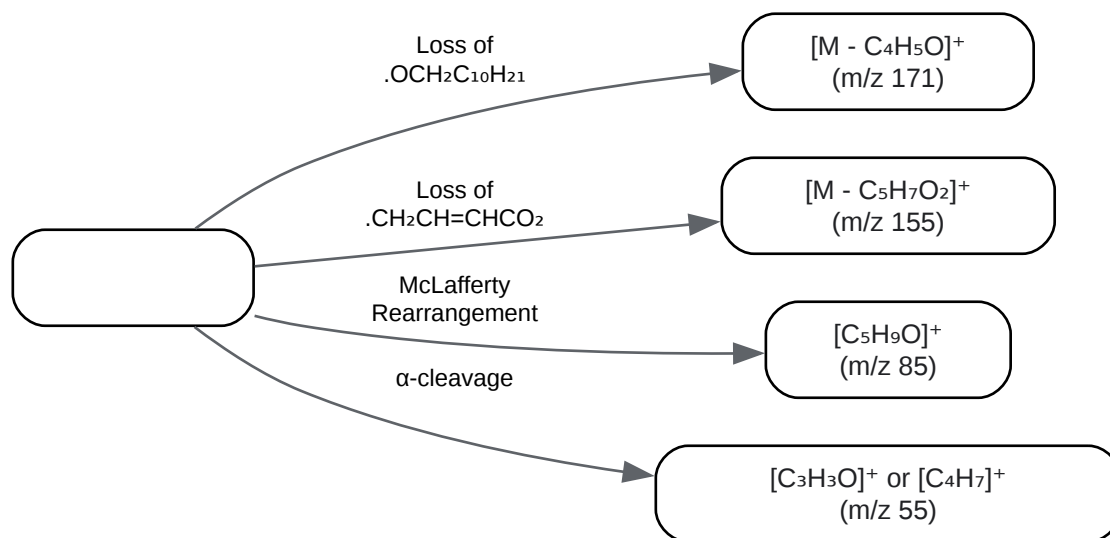
Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Predicted Identity
226	$[M]^+$ (Molecular Ion)
171	$[M - C_4H_5O]^+$
155	$[M - C_5H_7O_2]^+$
85	$[C_5H_9O]^+$
55	$[C_3H_3O]^+$ or $[C_4H_7]^+$

Interpretation of the Mass Spectrum:

- Molecular Ion Peak: The molecular ion peak ($[M]^+$) is expected at m/z 226, corresponding to the molecular weight of **undecyl acrylate** ($C_{14}H_{26}O_2$).^[5]
- Fragmentation Pattern: The fragmentation of **undecyl acrylate** under EI conditions is expected to proceed through several characteristic pathways:
 - α -cleavage: Cleavage of the bond adjacent to the carbonyl group can lead to the loss of an undecoxy radical, resulting in a fragment at m/z 55.
 - McLafferty Rearrangement: A characteristic rearrangement for esters, involving the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by cleavage, can produce a neutral alkene (undecene) and a charged fragment at m/z 73 (protonated acrylic acid).

- Cleavage of the Alkyl Chain: The long undecyl chain can undergo fragmentation, leading to a series of peaks separated by 14 amu (CH_2), which is characteristic of long-chain alkanes.[6]



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Sources

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- To cite this document: BenchChem. [A Comprehensive Guide to the Spectral Analysis of Undecyl Acrylate]. BenchChem, [2026]. [Online PDF]. Available at:

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